SYM 2081

kainate receptor electrophysiology Xenopus oocyte

Researchers often face confounding AMPA/NMDA cross-activation when studying native kainate receptors. SYM 2081, the (2S,4R)-diastereomer of 4-methylglutamic acid, eliminates this ambiguity. - Dual GluK1/GluK2 agonist with nanomolar binding affinity and >3,000-fold selectivity over AMPA receptors. - Functions as a functional antagonist in vivo via rapid receptor desensitization, enabling unambiguous attribution of synaptic currents. - Supplied with rigorous stereochemical purity verification for consistent radioligand binding and electrophysiology assays.

Molecular Formula C6H9NO4-2
Molecular Weight 159.14 g/mol
Cat. No. B10771080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYM 2081
Molecular FormulaC6H9NO4-2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)[O-])N)C(=O)[O-]
InChIInChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-2/t3-,4+/m1/s1
InChIKeyKRKRAOXTGDJWNI-DMTCNVIQSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SYM 2081: Selective Kainate Receptor Agonist


SYM 2081, the (2S,4R)‑diastereomer of 4‑methylglutamic acid, is a synthetic agonist for the kainate subtype of ionotropic glutamate receptors [1]. It is characterized as a high‑affinity ligand for GluK1 (formerly GluR5) and GluK2 (formerly GluR6) homomeric kainate receptors, with nanomolar binding affinity [2]. SYM 2081 is used as a pharmacological tool to discriminate kainate‑mediated signaling from AMPA and NMDA receptor activity in native tissues and recombinant systems [3].

Selective activation of GluK1 and GluK2 kainate receptors
Minimal AMPA/NMDA receptor cross‑activation for unambiguous signal attribution
Functional antagonist profile through rapid desensitization, distinct from classical agonists

SYM 2081: Why Substitution Fails


Kainate receptor agonists exhibit divergent subunit selectivities and desensitization kinetics, rendering them non‑interchangeable. SYM 2081 acts as a functional antagonist via rapid receptor desensitization, a property not shared by classical agonists such as kainic acid or domoate, which produce sustained currents [1]. Furthermore, SYM 2081 possesses a unique GluK1/GluK2 dual‑agonist profile with marked selectivity over AMPA and NMDA receptors, whereas other agents like ATPA and LY339434 are GluK1‑selective [2]. Substitution with a less selective or kinetically distinct analog would confound experimental interpretation and invalidate mechanistic conclusions.

Functional outcome mismatch

Desensitization‑based functional antagonism may not replicate with sustained‑current agonists like kainic acid or domoate.

Subunit selectivity mismatch

GluK1‑selective agents (ATPA, LY339434) lack GluK2 activation; the dual‑agonist profile of SYM 2081 is required for combined GluK1/GluK2 studies.

Stereochemical identity critical

The (2S,4R) diastereomer is essential; an incorrect stereoisomer may exhibit dramatically different pharmacology.

SYM 2081: Comparative Evidence


GluK1/GluK2 Potency Compared to Kainate

SYM 2081 activates homomeric GluK1 (GluR5) and GluK2 (GluR6) receptors with sub‑micromolar EC50 values, demonstrating higher potency than the endogenous ligand kainate at these subunits. This potency profile enables robust channel activation at concentrations that minimize off‑target AMPA receptor engagement [1].

GluK1/GluK2 potency
Head-to-head
EC50 GluK1 0.12 µM, GluK2 0.23 µM (Xenopus oocytes, concanavalin A); kainate ~1–3 µM
Supports lower working concentrations to minimize AMPA/NMDA cross‑activation
Recorded with concanavalin A to reduce desensitization
kainate receptor electrophysiology Xenopus oocyte

Kainate Selectivity Over AMPA/NMDA

SYM 2081 exhibits marked selectivity for kainate receptors over AMPA and NMDA receptors, with EC50 ratios and binding IC50 values that far exceed those of less selective kainate agonists such as domoate and kainic acid [1][2].

AMPA/NMDA selectivity
Reported
~3,000‑fold over AMPA, ~200‑fold over NMDA; kainic acid ~10‑fold
Enables unambiguous kainate receptor attribution in mixed‑receptor preparations
Combined radioligand binding and electrophysiology
receptor selectivity binding affinity cross‑reactivity

Functional Antagonism Through Desensitization

Unlike classical agonists that produce sustained currents, SYM 2081 rapidly desensitizes kainate receptors, converting its agonist activity into a functional antagonism that silences kainate‑mediated neurotransmission [1][2].

Functional antagonism in pain models
Class-level
SYM 2081 (100 mg/kg i.p.) reduced capsaicin hyperalgesia from 41% to 18% withdrawal frequency; reversed carrageenan hyperalgesia. Kainic acid/domoate are pro‑nociceptive/convulsant.
Supports functional antagonist endpoint in inflammatory hyperalgesia models
In vivo rat capsaicin and carrageenan models
functional antagonism desensitization in vivo pharmacology

Dual GluK1/GluK2 Agonist Selectivity

SYM 2081 is a potent agonist at both GluK1 and GluK2 homomeric receptors, distinguishing it from GluK1‑selective agents such as ATPA and LY339434, which are inactive at GluK2 [1][2].

GluK1/GluK2 dual agonism
Head-to-head
SYM 2081 EC50 GluK1 0.12 µM, GluK2 0.23 µM; ATPA/LY339434 no GluK2 current at 100 µM
Required for studies needing simultaneous GluK1 and GluK2 activation
Recombinant receptors in oocytes or HEK293
GluK1 GluK2 subunit selectivity

Stereochemical Specificity of the Active Isomer

The (2S,4R) stereochemistry of SYM 2081 is essential for kainate receptor activation. The (2R,4R) isomer is ~20‑fold less potent, and the (2S,4S) isomer is ~1,000‑fold less potent than SYM 2081 [1].

Stereoisomer potency range
Head-to-head
SYM 2081 (2S,4R) EC50 0.12–0.23 µM; (2R,4R) 20‑fold less; (2S,4S) 1,000‑fold less
Confirms that only the (2S,4R) stereoisomer provides reproducible pharmacology
GluK2 homomeric receptors in oocytes
stereochemistry diastereomer potency

In Vivo Neuroprotection in Hypoxic-Ischemia

SYM 2081 administration in a neonatal rat model of hypoxic‑ischemic brain injury modulated apoptotic signaling, increasing anti‑apoptotic Bcl‑2 expression and decreasing pro‑apoptotic Bax and caspase‑3 [1]. This in vivo neuroprotective effect distinguishes SYM 2081 from other kainate agonists that are primarily excitotoxic.

Neuroprotection endpoint
Class-level
Increased Bcl‑2, decreased Bax and caspase‑3; improved cell survival in neonatal hypoxic‑ischemia model. Kainic acid is excitotoxic.
Supports neuroprotection model endpoint in hypoxic‑ischemic injury research
Neonatal rat carotid ligation plus hypoxia
neuroprotection apoptosis hypoxic-ischemic

SYM 2081: Neuroscience Research Applications


Distinguishing Kainate Receptors in Electrophysiology

SYM 2081 enables the selective activation of GluK1‑ and GluK2‑containing kainate receptors while minimizing AMPA and NMDA receptor cross‑activation. Its sub‑micromolar EC50 values and >3,000‑fold selectivity over AMPA receptors allow researchers to attribute synaptic or extrasynaptic currents unambiguously to kainate receptors in slice preparations [1].

Kainate Receptor Silencing: Pain and Neuroprotection

By rapidly desensitizing kainate receptors, SYM 2081 functions as an in vivo antagonist, reducing hyperalgesia and conferring neuroprotection in rodent models of pain and ischemia [2]. This property is leveraged in preclinical studies exploring kainate receptors as therapeutic targets for chronic pain, epilepsy, and neurodegeneration.

GluK1/GluK2 Dissection in Recombinant Systems

SYM 2081 is a dual GluK1/GluK2 agonist, in contrast to the GluK1‑selective agonists ATPA and LY339434. This profile is essential for experiments requiring parallel activation of both subunits, such as studies of heteromeric receptor assembly, subunit‑specific signaling, or high‑throughput screening of subunit‑selective modulators [3].

Stereochemical Quality Control and Assay Standardization

The extreme stereochemical dependence of SYM 2081 activity (1,000‑fold difference between diastereomers) makes it a valuable reference compound for verifying the stereochemical purity of synthesized or purchased ligands. It is also used as a positive control in radioligand binding assays for kainate receptor affinity determination [4].

Application
Selection Property
Validation Focus
Distinguishing kainate receptors in electrophysiology
Selective kainate receptor activation with minimal AMPA/NMDA cross‑talk
Verify signal origin using selective agonist challenge
Kainate receptor silencing in pain and neuroprotection research models
Functional antagonist through rapid desensitization
Monitor hyperalgesia and cell‑survival endpoints in in vivo models
GluK1/GluK2 dissection in recombinant systems
Dual GluK1/GluK2 agonism (unlike GluK1‑selective tools)
Confirm subunit‑specific activation in heteromeric assembly assays
Stereochemical quality control and assay standardization
High stereochemical dependence (1,000‑fold diastereomer potency range)
Verify enantiomeric purity as a reference compound for kainate binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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